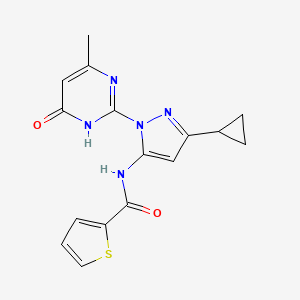
5-(3,4-二氯苯基)-4-甲磺酰基-1-(2,4,6-三氯苯基)吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole is a heteroaromatic molecule that likely exhibits biological activity due to the presence of multiple chlorophenyl groups and a pyrazole core. While the specific papers provided do not directly discuss this compound, they do provide insight into the synthesis and biological relevance of related heteroaromatic compounds, particularly those containing sulfonyl and pyrazole groups.
Synthesis Analysis
The synthesis of related heteroaromatic compounds involves starting materials such as methyl phenyl sulfone, which can be transformed into various substituted pyrazoles and pyrimethamine . The process may involve the formation of intermediates like 3-methylthio-1-phenyl-4-phenylsulfonyl-2-buten-1-one or cyano-substituted phenylsulfonylpropene. Although the exact synthesis route for 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a pyrazole or pyrimidine ring, often substituted with various arylsulfonyl groups. The structure-activity relationship (SAR) studies suggest that the conformational flexibility and the presence of intramolecular hydrogen bonds can significantly influence the biological activity of these molecules . The size and shape of the molecule, as well as the presence of ionizable groups, are also important factors in determining the potency of these compounds as receptor antagonists.
Chemical Reactions Analysis
Chemical reactions involving these heteroaromatic compounds are likely to be influenced by the electron-withdrawing effects of the sulfonyl group and the electron-donating or withdrawing nature of the substituents on the aromatic rings. The presence of multiple chloro substituents suggests that electrophilic aromatic substitution reactions may be less favorable, while nucleophilic aromatic substitution could be a potential pathway for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of sulfonyl groups and chloro substituents is expected to increase the compound's polarity and potentially its solubility in polar solvents. The SAR study indicates that small changes in substituents can lead to substantial changes in cLogP values, which are indicative of the compound's hydrophobicity . These properties are crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are important for its potential use as a pharmaceutical agent.
科学研究应用
1. 合成药学上重要的杂芳烃
5-(3,4-二氯苯基)-4-甲磺酰基-1-(2,4,6-三氯苯基)吡唑被用于合成各种药学上重要的杂芳烃化合物。这些化合物衍生自甲苯苯磺酰甲酯等前体,这证明了该化学物质在制造医学相关物质中的作用 (Yokoyama, Tsuji, & Imamoto, 1984)。
2. 合成吡唑衍生物
该化学物质参与合成在各种化学反应中很重要的吡唑衍生物。这些衍生物通过 1,3-偶极环加成等反应形成,展示了该化合物在复杂有机合成中的效用 (Vasin et al., 2015)。
3. 结构和分子研究
该化合物用于结构和分子研究,特别是在氢键和分子构象的背景下。这些研究提供了对该化学物质的物理性质和潜在应用的见解 (Sagar et al., 2017)。
4. 生物活性评估
已经进行研究来评估该化合物的衍生物的生物活性。这些活性包括除草剂和杀虫剂特性,展示了其在农业和害虫控制方面的潜在应用 (Wang et al., 2015)。
5. 创造新型亲核取代化合物
该化合物在合成 5-烷基氨基和硫醚吡唑中发挥作用,强调了其在通过亲核取代反应创造多样化化学实体中的效用 (Sakya & Rast, 2003)。
6. 对接研究和晶体结构分析
它用于对接研究和晶体结构分析,特别是在四唑衍生物的背景下。这项研究提供了对该化合物与生物分子相互作用及其潜在药学应用的宝贵见解 (Al-Hourani et al., 2015)。
7. 合成医学上重要的新型吡唑
该化合物对于合成和验证新的基于吡唑的药物化合物至关重要。这方面的研究重点是创造具有潜在抗氧化、抗癌和抗炎特性的新药 (Thangarasu, Manikandan, & Thamaraiselvi, 2019)。
8. 潜在的抗癌应用
对新型吡唑化合物(包括该化学物质的衍生物)的研究显示了潜在的抗癌应用。这些化合物的合成和电子结构分析对于开发新的治疗剂至关重要 (Thomas et al., 2019)。
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl5N2O2S/c1-26(24,25)14-7-22-23(16-12(20)5-9(17)6-13(16)21)15(14)8-2-3-10(18)11(19)4-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWUTCCFNNRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=C(C=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)

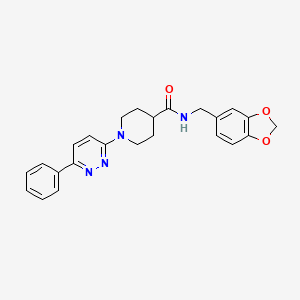
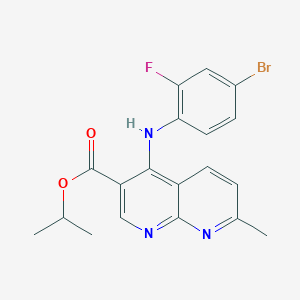
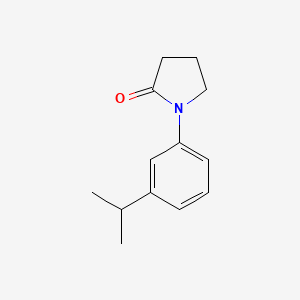
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)
![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)


![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)
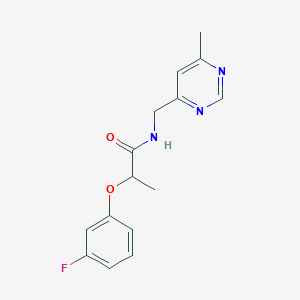
![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)

